Methyl 2-hydroxy-1-naphthoate
Overview
Description
“Methyl 2-hydroxy-1-naphthoate” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as “methyl 2-hydroxynaphthalene-1-carboxylate” and "Methyl-2-hydroxy-1-naphthalene carboxylate" .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-1-naphthoate” derivatives and heterocyclic analogues can be achieved using a two-step approach. This short route employs a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, yielding the 1-hydroxynaphthalene-2-carboxylic acid derivatives in the multigram scale .Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-1-naphthoate” can be represented by the SMILES stringCOC(=O)C1=C(C=CC2=CC=CC=C21)O
. The InChI code for this compound is InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
. Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-1-naphthoate” has a molecular weight of 202.21 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 239 .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Routes : A method for efficiently accessing Methyl-1-hydroxy-2-naphthoates and heterocyclic analogues through a two-step approach involving Heck coupling and Dieckmann cyclization has been demonstrated, providing these compounds in multigram scale (Podeschwa & Rossen, 2015).
- Catalytic Methylation Techniques : Research on the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents has been explored, showing potential in the production of 2-methoxynaphthalene, an intermediate in various chemical syntheses (Yadav & Salunke, 2013).
Photophysical Studies
- Photophysical Characterization : Investigations into the photophysical properties of methyl 2-hydroxy-3-naphthoate (MHN23) in micelles and niosomes formed by nonionic surfactants have been conducted. These studies reveal how different microenvironments can significantly affect the photophysical properties of probes (Wang et al., 2016).
Environmental Implications
- Anaerobic Degradation : The anaerobic degradation of naphthalene and its derivatives by a sulfate-reducing culture indicates the potential environmental impact and bioremediation applications of naphthalene compounds. This study provides insight into the metabolic pathways involved in the anaerobic breakdown of such aromatic hydrocarbons (Meckenstock et al., 2000).
Safety And Hazards
properties
IUPAC Name |
methyl 2-hydroxynaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENMPKUUNPLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344651 | |
Record name | Methyl 2-hydroxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-1-naphthoate | |
CAS RN |
947-65-9 | |
Record name | Methyl 2-hydroxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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